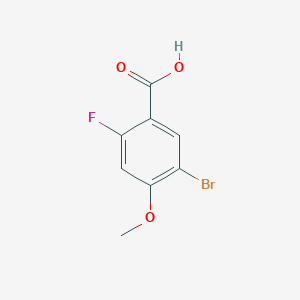

5-Brom-2-Fluor-4-methoxybenzoesäure

Übersicht

Beschreibung

The compound of interest, 5-Bromo-2-fluoro-4-methoxybenzoic acid, is a halogenated benzoic acid derivative with potential applications in various fields, including pharmaceuticals and materials science. While the provided papers do not directly discuss this compound, they do provide insights into similar bromo- and methoxy-substituted benzoic acids and their complexes, which can help infer some properties and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including bromination, hydrolysis, cyanidation, methoxylation, and esterification. For instance, Methyl 4-bromo-2-methoxybenzoate was synthesized from 4-bromo-2-fluorotoluene with an overall yield of about 47% and a high purity level, indicating a complex but efficient synthetic route . This suggests that the synthesis of 5-Bromo-2-fluoro-4-methoxybenzoic acid might follow a similar pathway, with careful control of reaction conditions to ensure the introduction of the correct substituents at the desired positions on the aromatic ring.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as single-crystal X-ray diffraction, which reveals the presence of hydrogen bonding and halogen interactions in the crystal lattice . These interactions are crucial for the stability and packing of the molecules in the solid state. The presence of bromo and methoxy groups can influence the overall molecular conformation and intermolecular interactions, which are essential for understanding the compound's behavior in different phases.

Chemical Reactions Analysis

The reactivity of bromo- and methoxy-substituted benzoic acids can be inferred from studies on similar compounds. For example, nucleophilic substitution reactions have been observed with bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole, leading to various substituted derivatives . This indicates that the bromo group in 5-Bromo-2-fluoro-4-methoxybenzoic acid could potentially undergo similar reactions, allowing for further functionalization of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzoic acids can be complex due to the presence of substituents that affect their behavior. For instance, the introduction of methoxy groups has been shown to influence the strength of halogen bonds in the crystal structure of bromobenzoic acid derivatives . The thermal properties of lanthanide complexes with bromo- and methoxy-substituted benzoic acids have been studied using differential scanning calorimetry, revealing solid-solid phase transitions . These findings suggest that 5-Bromo-2-fluoro-4-methoxybenzoic acid may exhibit unique thermal properties and phase behavior.

Wissenschaftliche Forschungsanwendungen

Synthese von SGLT2-Inhibitoren

5-Brom-2-Fluor-4-methoxybenzoesäure: ist ein Schlüsselzwischenprodukt bei der Synthese von SGLT2-Inhibitoren, einer Klasse von Medikamenten, die zur Behandlung von Diabetes eingesetzt werden . Diese Inhibitoren wirken, indem sie die Rückresorption von Glukose in den Nieren verhindern und so den Blutzuckerspiegel senken. Die Rolle der Verbindung bei der Entwicklung neuer Antidiabetika ist aufgrund ihrer Wirksamkeit in diesem Prozess entscheidend.

Synthese von Urolithin-Derivaten

Diese Verbindung eignet sich für die Synthese von Urolithin-Derivaten . Urolithine sind Metaboliten von ellagsäurereichen Lebensmitteln wie Granatäpfeln und haben potenzielle gesundheitliche Vorteile, darunter entzündungshemmende und antioxidative Wirkungen. Die Synthese dieser Derivate kann zur Entwicklung neuer Therapeutika führen.

Safety and Hazards

The safety information available indicates that 5-Bromo-2-fluoro-4-methoxybenzoic acid is associated with some hazards. The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Wirkmechanismus

Target of Action

Similar compounds have been used in the synthesis of biaryl intermediates , suggesting that it may interact with enzymes or receptors involved in these pathways.

Mode of Action

It’s known that halogen-substituted benzoic acids can participate in various chemical reactions, such as palladium-mediated coupling with aryl boronic acids . This suggests that the compound might interact with its targets through covalent bonding, leading to changes in the targets’ structure and function.

Biochemical Pathways

Given its potential role in the synthesis of biaryl intermediates , it might influence pathways involving these intermediates.

Pharmacokinetics

Similar compounds have been reported to have high gastrointestinal absorption , suggesting that this compound might also have good bioavailability.

Result of Action

Its potential role in the synthesis of biaryl intermediates suggests that it might contribute to the production of these compounds, which could have various effects depending on the specific intermediates produced.

Eigenschaften

IUPAC Name |

5-bromo-2-fluoro-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO3/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLNYARFEZMGKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)F)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647413 | |

| Record name | 5-Bromo-2-fluoro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

949014-42-0 | |

| Record name | 5-Bromo-2-fluoro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-fluoro-4-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292637.png)

![3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1292640.png)

![5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292642.png)

![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1292644.png)

![6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1292646.png)

![4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1292650.png)

![4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292654.png)